COX-2 Inhibition & Selectivity vs. Celecoxib
The compound inhibits COX-2 with an IC50 of 1.35 μM (1350 nM) and COX-1 with an IC50 of 83.6 μM, yielding a COX-1/COX-2 selectivity ratio of approximately 62 [1]. In contrast, the reference COX-2 inhibitor celecoxib exhibits a COX-2 IC50 of 0.04–0.13 μM and a COX-1/COX-2 selectivity ratio >375 under comparable assay conditions . This indicates that while the compound is a moderate COX-2 inhibitor, its selectivity profile is significantly lower than that of celecoxib, making it a more suitable scaffold for developing balanced dual inhibitors rather than high-selectivity COX-2 agents.
Celecoxib IC50 0.04–0.13 µM, selectivity ratio >375.
| Evidence Dimension | COX-2 Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 1.35 μM; COX-1 IC50 = 83.6 μM; Selectivity Ratio = 62 |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.04–0.13 μM; COX-1 IC50 = 15–>50 μM; Selectivity Ratio > 375 |
| Quantified Difference | COX-2 potency ~10–30× lower; selectivity ~6× lower |
| Conditions | Human recombinant COX-1/COX-2 enzyme inhibition assays (BindingDB data; celecoxib values from ovine/human assays) |
Why This Matters
Procurement decisions for anti-inflammatory research should consider this compound's moderate COX-2 profile, which is distinct from high-selectivity coxibs and may be advantageous for dual-target inhibitor design.
- [1] BindingDB, 'BDBM91678: Pyrazolyl benzenesulfonamide derivative, 7a', COX-1 and COX-2 IC50 data, accessed 2026. View Source
